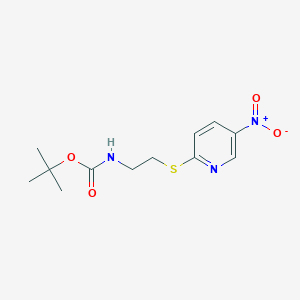
tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR: is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a thioether linkage at the 2-position The thioether is further connected to an ethyl chain terminating in a tert-butoxycarbonyl-protected amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-chloro-5-nitropyridine with 2-(tert-butoxycarbonylamino)ethanethiol under basic conditions to form the thioether linkage.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products:
Reduction Product: 2-[2-(tert-Butoxycarbonylamino)ethylthio]-5-aminopyridine.
Substitution Product: Various substituted thioethers depending on the nucleophile used.
科学的研究の応用
Chemistry:
Building Block: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential use in drug development, particularly in the design of molecules that can interact with biological targets such as enzymes or receptors.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or reactivity.
作用機序
The mechanism of action of tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro group and thioether linkage may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethanol
- N-(tert-Butoxycarbonyl)ethanolamine
- 2-(tert-Butoxycarbonylamino)-1-ethanol
Comparison:
- Structural Differences: While these compounds share the tert-butoxycarbonyl-protected amine group, they differ in their other functional groups and overall structure.
- Uniqueness: tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate, AldrichCPR is unique due to the presence of both a nitro group and a thioether linkage, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H17N3O4S |
|---|---|
分子量 |
299.35 g/mol |
IUPAC名 |
tert-butyl N-[2-(5-nitropyridin-2-yl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)13-6-7-20-10-5-4-9(8-14-10)15(17)18/h4-5,8H,6-7H2,1-3H3,(H,13,16) |
InChIキー |
XNRZXJPGSHUNDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCSC1=NC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
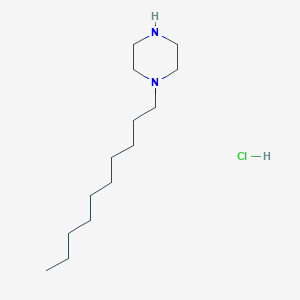
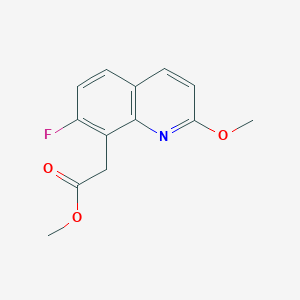
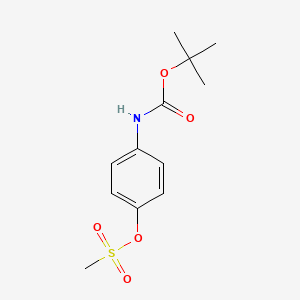
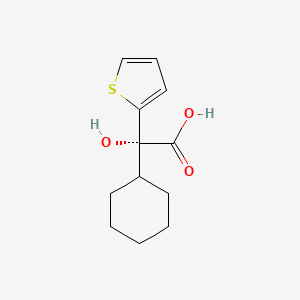
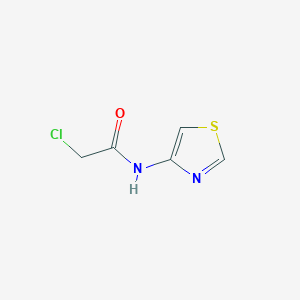
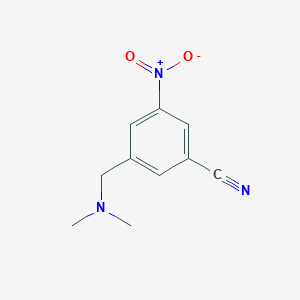
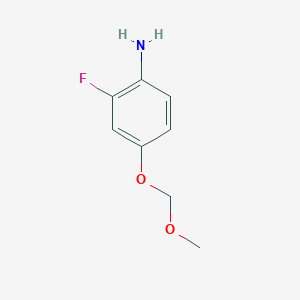
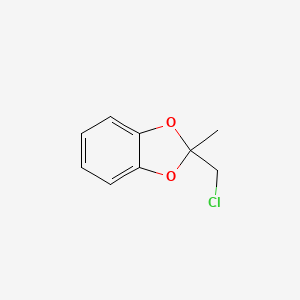
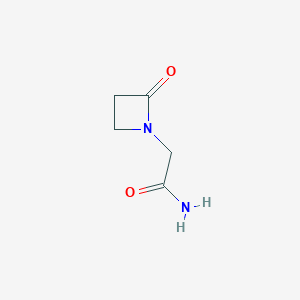
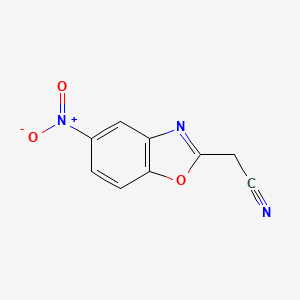
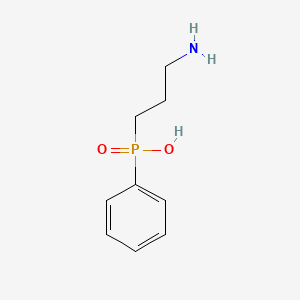
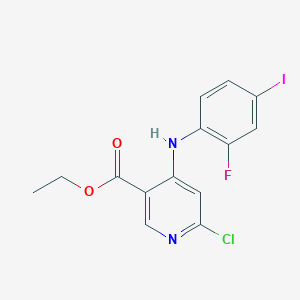
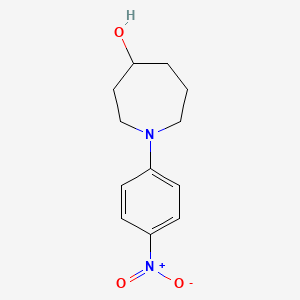
![5-(3,5-dichlorophenylthio)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B8396296.png)
